FC14-584B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H12KN3S2 |

|---|---|

Molecular Weight |

229.4 g/mol |

IUPAC Name |

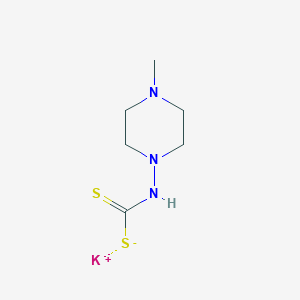

potassium N-(4-methylpiperazin-1-yl)carbamodithioate |

InChI |

InChI=1S/C6H13N3S2.K/c1-8-2-4-9(5-3-8)7-6(10)11;/h2-5H2,1H3,(H2,7,10,11);/q;+1/p-1 |

InChI Key |

WYIPUCNJSBMGKJ-UHFFFAOYSA-M |

Canonical SMILES |

CN1CCN(CC1)NC(=S)[S-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FC14-584B

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC14-584B is a dithiocarbamate compound that has demonstrated significant inhibitory activity against β-carbonic anhydrases (β-CAs). This technical guide delineates the core mechanism of action of this compound, with a specific focus on its effects against Mycobacterium tuberculosis and the opportunistic amoeba Acanthamoeba castellanii. Through the inhibition of β-CAs, this compound disrupts essential physiological processes in these pathogens, including pH homeostasis and CO2 sensing, highlighting its potential as a novel anti-infective agent. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of β-Carbonic Anhydrase

This compound belongs to the dithiocarbamate class of compounds, which are known to be potent inhibitors of carbonic anhydrases. The primary mechanism of action of this compound is the inhibition of β-carbonic anhydrases, a class of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).

Dithiocarbamates act as zinc-binding compounds. The sulfur atoms of the dithiocarbamate group chelate the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme. Unlike humans, who primarily have α-carbonic anhydrases, many pathogenic microorganisms, including Mycobacterium tuberculosis and Acanthamoeba castellanii, rely on β-carbonic anhydrases for their survival. This difference presents a selective target for therapeutic intervention.

Effects on Mycobacterium tuberculosis

In Mycobacterium tuberculosis (Mtb), β-carbonic anhydrases are crucial for pH regulation and for sensing the host environment, particularly CO2 levels. Inhibition of these enzymes by this compound disrupts these vital functions, leading to impaired growth and survival of the bacterium.

Quantitative Data

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium marinum | 75 µM | [1] |

| In vivo effective concentration | Zebrafish larvae infected with M. marinum | 300 µM | [1][2] |

Signaling Pathway

The inhibition of β-carbonic anhydrase in Mtb has been shown to impact the PhoPR two-component signaling system. This system is a key regulator of virulence and is responsive to environmental cues such as acidic pH and CO2 concentrations. By inhibiting β-CA, this compound likely alters the intracellular bicarbonate and/or proton concentration, thereby modulating the activity of the PhoPR sensor kinase (PhoR) and its cognate response regulator (PhoP). This dysregulation of a critical signaling pathway contributes to the anti-mycobacterial effect.[3][4][5][6]

References

- 1. β-CA-specific inhibitor dithiocarbamate Fc14–584B: a novel antimycobacterial agent with potential to treat drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-CA-specific inhibitor dithiocarbamate this compound: a novel antimycobacterial agent with potential to treat drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosisβ-Carbonic Anhydrases: Novel Targets for Developing Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbon dioxide regulates Mycobacterium tuberculosis PhoPR signaling and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

FC14-584B: A Technical Guide to its β-Carbonic Anhydrase Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC14-584B is a dithiocarbamate-based inhibitor of β-class carbonic anhydrases (CAs), with demonstrated potent activity against isoforms found in Mycobacterium tuberculosis (Mtb), the primary causative agent of tuberculosis. This document provides a comprehensive technical overview of this compound, including its inhibitory potency, the methodologies used to determine its activity, and its proposed mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential novel anti-tubercular agent.

Introduction to β-Carbonic Anhydrases as a Drug Target

β-carbonic anhydrases are a class of metalloenzymes essential for various physiological processes in bacteria, fungi, and plants. In Mycobacterium tuberculosis, these enzymes play a crucial role in pH homeostasis, which is vital for the pathogen's survival and persistence within the host macrophage's acidic phagosomal environment. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, β-CAs help the bacterium to buffer its cytoplasm and maintain a viable intracellular pH. The absence of β-CA orthologs in humans makes them an attractive and specific target for novel anti-infective therapies with a potentially high therapeutic index. This compound has emerged as a specific inhibitor of mycobacterial β-CAs.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against the three β-carbonic anhydrase isoforms present in Mycobacterium tuberculosis: Mtb β-CA1 (Rv1284), Mtb β-CA2 (Rv3588c), and Mtb β-CA3 (Rv3273). The inhibition constants (Ki) were determined using a stopped-flow CO₂ hydration assay.

| Target Enzyme | Inhibition Constant (Kᵢ) (nM) |

| Mtb β-CA1 (Rv1284) | Subnanomolar to nanomolar range |

| Mtb β-CA2 (Rv3588c) | Subnanomolar to nanomolar range |

| Mtb β-CA3 (Rv3273) | Subnanomolar to nanomolar range |

Note: The available literature states that this compound inhibits purified β-CAs of Mtb at nanomolar and subnanomolar concentrations, though specific Ki values for each isoform are not detailed in the provided search results.

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This spectrophotometric method measures the enzyme's ability to catalyze the hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the subsequent monitoring of the reaction kinetics.

Materials:

-

Purified recombinant Mtb β-CA enzyme (isoforms 1, 2, or 3)

-

This compound (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

pH indicator (e.g., p-nitrophenol)

Procedure:

-

Prepare a solution of the Mtb β-CA enzyme in the buffer.

-

Prepare a range of concentrations of this compound.

-

Pre-incubate the enzyme with each concentration of the inhibitor for a specified time to allow for binding.

-

In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the pH indicator.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a drop in pH.

-

The initial rates of the reaction are calculated from the absorbance data.

-

The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

In Vitro Growth Inhibition of Mycobacterium marinum

Mycobacterium marinum, a close relative of Mtb, is often used as a surrogate model for preliminary anti-tubercular drug screening due to its faster growth rate and lower biosafety level requirements.

Materials:

-

Mycobacterium marinum culture

-

7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound

-

96-well microplates

Procedure:

-

Grow M. marinum to mid-log phase in 7H9 broth.

-

Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. marinum.

-

Include positive (no drug) and negative (no bacteria) control wells.

-

Incubate the plates at the optimal growth temperature for M. marinum (e.g., 30°C).

-

After a defined incubation period (e.g., 5-7 days), assess bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability stain (e.g., resazurin).

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible bacterial growth. The literature reports a MIC of 75 µM for this compound against M. marinum.

Zebrafish (Danio rerio) Embryo Toxicity Assay

Zebrafish embryos are a widely used in vivo model for toxicity screening due to their rapid development, optical transparency, and genetic similarity to humans.

Materials:

-

Fertilized zebrafish embryos

-

Embryo medium (e.g., E3 medium)

-

This compound

-

24-well plates

Procedure:

-

Collect newly fertilized zebrafish embryos and place them in embryo medium.

-

At a specific developmental stage (e.g., 6 hours post-fertilization), transfer a set number of healthy embryos to each well of a 24-well plate.

-

Expose the embryos to a range of concentrations of this compound dissolved in the embryo medium.

-

Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubate the embryos at 28.5°C.

-

Observe the embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) under a stereomicroscope.

-

Record mortality and any developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and delayed hatching.

-

The LC₅₀ (lethal concentration 50%) can be calculated from the mortality data. This compound was found to be the least toxic in a comparison with a related compound, with minimal toxicity observed at 300 µM in 5-day-old larvae.

In Vivo Efficacy Study in a Zebrafish Larval Model of Tuberculosis

This model is used to assess the ability of a compound to control mycobacterial infection in a living organism.

Materials:

-

Zebrafish larvae (e.g., 2 days post-fertilization)

-

Fluorescently labeled Mycobacterium marinum (e.g., expressing mWasabi)

-

This compound

-

Microinjection setup

Procedure:

-

Anesthetize the zebrafish larvae.

-

Inject a controlled dose of fluorescently labeled M. marinum into a specific site, such as the caudal vein or the yolk sac.

-

After infection, transfer the larvae to fresh embryo medium containing this compound at a non-toxic concentration (e.g., 300 µM).

-

Include an infected control group treated with the vehicle.

-

Incubate the larvae at 28.5°C.

-

At different time points post-infection (e.g., 3 and 6 days), anesthetize the larvae and image them using fluorescence microscopy.

-

Quantify the bacterial burden by measuring the total fluorescence intensity or by counting the number of bacteria.

-

A significant reduction in bacterial burden in the treated group compared to the control group indicates in vivo efficacy. In vivo studies showed that 300 µM this compound significantly impaired the growth of M. marinum in zebrafish larvae.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of β-carbonic anhydrases within Mycobacterium tuberculosis. This inhibition disrupts the bacterium's ability to regulate its internal pH, which is critical for its survival and pathogenesis.

Caption: this compound inhibits Mtb's β-carbonic anhydrase, disrupting pH homeostasis and survival.

The diagram above illustrates the central role of β-carbonic anhydrase in Mtb's pH regulation. By inhibiting this enzyme, this compound prevents the conversion of CO₂ to bicarbonate, leading to an inability to buffer the cytoplasm against the acidic environment of the phagosome. This disruption of pH homeostasis is detrimental to the bacterium's survival.

Caption: Workflow for evaluating the potential of this compound as an anti-tubercular agent.

This workflow outlines the logical progression of experiments to characterize a novel anti-mycobacterial agent like this compound, from initial target engagement to in vivo proof-of-concept.

Conclusion

This compound is a promising β-carbonic anhydrase inhibitor with potent activity against mycobacterial enzymes. The data gathered from in vitro and in vivo studies support its potential as a lead compound for the development of new anti-tubercular drugs. The detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and other compounds in its class. Future studies should focus on elucidating the precise binding mode of this compound to the different Mtb β-CA isoforms, optimizing its pharmacological properties, and evaluating its efficacy in more advanced preclinical models of tuberculosis.

An In-Depth Technical Guide to FC14-584B Dithiocarbamate: Properties and Protocols

A Promising Antimycobacterial Agent

FC14-584B is a dithiocarbamate-derived compound that has emerged as a significant subject of interest in the scientific community, particularly in the field of infectious disease research. This technical guide provides a comprehensive overview of the core properties of this compound, with a focus on its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols relevant to its synthesis and evaluation. This document is intended for researchers, scientists, and professionals involved in drug development.

Core Properties and Mechanism of Action

This compound functions as a specific inhibitor of β-carbonic anhydrases (β-CAs), enzymes crucial for the survival of certain pathogens.[1][2][3][4] Dithiocarbamates, as a class of compounds, are known for their ability to chelate metal ions and interact with thiol groups, which underpins their enzyme-inhibiting capabilities.[5][6][7] In the case of this compound, it is proposed that the dithiocarbamate moiety binds to the zinc ion within the active site of β-CA in a monodentate fashion, thereby inhibiting its enzymatic activity.[8] This mechanism is particularly relevant in the context of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, as it possesses β-CAs that are essential for its growth and virulence.[1][2][3][4] By targeting these enzymes, which are absent in humans, this compound presents a selective therapeutic strategy with the potential for minimal side effects.[8]

The primary signaling pathway affected by this compound is the carbonic anhydrase-mediated conversion of carbon dioxide to bicarbonate. By inhibiting this pathway in mycobacteria, this compound disrupts pH homeostasis and essential metabolic processes within the pathogen.

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and a related compound, Fc14-594A, for comparative purposes.

| Compound | Assay | Organism/Enzyme | Parameter | Value | Reference |

| This compound | In Vitro Growth Inhibition | M. marinum | MIC | 75 µM | [1][2][3][9] |

| Fc14-594A | In Vitro Growth Inhibition | M. marinum | MIC | 75 µM | [1][2] |

| Dithiocarbamates (general) | Enzyme Inhibition | Mtb β-CA1 & β-CA3 | Ki | 0.94–893 nM | [8] |

Table 1: In Vitro Activity of this compound and Related Compounds

| Compound | Model System | Organism | Concentration | Effect | Time Point | Reference |

| This compound | Zebrafish Larvae | M. marinum | 300 µM | Significant impairment of bacterial growth | 6 days post-infection | [1][2][3] |

Table 2: In Vivo Efficacy of this compound

| Compound | Model System | Parameter | Value | Reference |

| This compound | Zebrafish Larvae | LC50 | 498.1 µM | [1][2] |

| Fc14-594A | Zebrafish Larvae | LC50 | 18.5 µM | [1][2] |

| This compound | Zebrafish Larvae | Observation | Minimal toxicity at 300 µM | [1][2][3][4] |

Table 3: Toxicity Profile of this compound and a Related Compound

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols based on the available literature for the synthesis and evaluation of this compound.

Synthesis of Dithiocarbamates

While the specific, detailed synthesis protocol for this compound is noted as being previously reported, a general and widely accepted method for the synthesis of dithiocarbamates involves the reaction of a corresponding amine with carbon disulfide in the presence of a base.[1]

General Protocol for Dithiocarbamate Synthesis:

-

Reaction Setup: Dissolve the starting aromatic amine (1 equivalent) in a suitable degassed solvent (e.g., THF) in a reaction vessel.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (2 equivalents), dropwise to the solution while stirring. Maintain the temperature at 0 °C for approximately 30 minutes to allow for complete deprotonation of the amine.

-

Addition of Carbon Disulfide: Slowly add carbon disulfide (CS2, 10 equivalents) to the reaction mixture.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12 hours.

-

Isolation: Precipitate the crude dithiocarbamate salt from the reaction mixture by adding a non-polar solvent, such as diethyl ether.

-

Purification: Collect the precipitate by filtration and wash with the non-polar solvent to remove impurities. The resulting dithiocarbamate salt can be further purified if necessary.

In Vitro and In Vivo Evaluation Workflow

The evaluation of this compound as a potential antimycobacterial agent follows a logical progression from in vitro characterization to in vivo efficacy and toxicity assessment.

Caption: A typical experimental workflow for evaluating this compound.

In Vitro Inhibition of M. marinum Growth

-

Preparation of Stock Solutions: Dissolve this compound in deionized and distilled water (ddH2O) to prepare a stock solution of 100 mM.[1]

-

Culture Preparation: Culture M. marinum in an appropriate growth medium.

-

Treatment: Add this compound to the M. marinum cultures to achieve the desired final concentration (e.g., 75 µM).

-

Incubation: Incubate the cultures under standard conditions for mycobacterial growth.

-

Assessment of Inhibition: Monitor and quantify bacterial growth over time, comparing the treated cultures to untreated controls.

In Vivo Inhibition Studies in Zebrafish Larvae

-

Infection of Zebrafish Embryos: At 1-day post-fertilization (dpf), infect zebrafish embryos with fluorescently labeled M. marinum.

-

Treatment: Add this compound to the embryo medium to a final concentration of 300 µM.

-

Incubation: Maintain the infected and treated larvae under standard laboratory conditions.

-

Assessment of Bacterial Load: At 6 days post-infection (dpi), measure the bacterial load. This can be done by quantifying the fluorescence signal, which correlates with the bacterial numbers.[2]

-

Data Analysis: Compare the bacterial load in the treated group to that of an untreated control group. Statistical analysis (e.g., p-value < 0.05) is used to determine the significance of any observed reduction in bacterial growth.[1][2]

Toxicity Screening in Zebrafish Larvae

-

Exposure of Embryos: Expose developing zebrafish embryos to a range of concentrations of this compound.

-

Monitoring: Observe the embryos for any phenotypic defects, such as changes in morphology, heartbeat, and body pattern, over a period of 5 days.

-

LC50 Determination: Record the mortality at each concentration over the 5-day period. The LC50 (lethal concentration for 50% of the population) is then calculated based on the cumulative mortality data from independent experiments.[1][4]

Conclusion

This compound dithiocarbamate is a promising antimycobacterial agent that demonstrates potent inhibitory activity against β-carbonic anhydrases. The data presented in this guide highlight its efficacy in both in vitro and in vivo models, coupled with a favorable toxicity profile compared to related compounds. The detailed protocols provided herein are intended to facilitate further research and development of this compound and other dithiocarbamate-based therapeutics for the treatment of tuberculosis and other infectious diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. β-CA-specific inhibitor dithiocarbamate Fc14–584B: a novel antimycobacterial agent with potential to treat drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-CA-specific inhibitor dithiocarbamate this compound: a novel antimycobacterial agent with potential to treat drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of the therapeutic properties of... | F1000Research [f1000research.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

FC14-584B: A Technical Guide for Tuberculosis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FC14-584B, a dithiocarbamate-derived compound with demonstrated potential as an anti-tuberculosis agent. This document details its mechanism of action, chemical properties, synthesis, and a summary of its in vitro and in vivo efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction and Chemical Properties

This compound is a novel β-carbonic anhydrase (β-CA) inhibitor belonging to the dithiocarbamate class of compounds. It has been identified as a promising candidate for the development of new anti-tuberculosis drugs, particularly for targeting drug-resistant strains of Mycobacterium tuberculosis (Mtb). By targeting a different biological pathway than current frontline drugs, this compound offers a potential new strategy to combat the growing threat of antibiotic resistance in tuberculosis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | Not formally named in literature; referred to as this compound |

| CAS Number | 1358567-64-2[1] |

| Molecular Formula | C13H18N2OS2 (based on structure) |

| Molecular Weight | 282.43 g/mol (based on structure) |

| Class | Dithiocarbamate, β-Carbonic Anhydrase Inhibitor |

| Chemical Structure |

|

Mechanism of Action and Signaling Pathway

This compound exerts its antimycobacterial effect by inhibiting the β-carbonic anhydrases of Mycobacterium tuberculosis. Mtb possesses three genetically distinct β-CAs (Rv1284, Rv3588c, and Rv3273) that are crucial for the bacterium's survival and pathogenesis.[2][3][4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental for maintaining pH homeostasis within the bacterium, a critical process for its survival within the host macrophage's acidic phagosomal environment.[2][3][5]

Inhibition of Mtb β-CAs by this compound disrupts this delicate pH balance, leading to an inability to counteract the acidic stress of the phagosome and ultimately inhibiting bacterial growth.

Caption: Mechanism of action of this compound.

Synthesis

A specific, detailed synthesis protocol for this compound has not been published. However, it can be synthesized through established methods for preparing dithiocarbamate-containing piperazine derivatives. A general approach involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[6][7][8][9][10]

A plausible synthetic route involves a multicomponent reaction of a suitable secondary amine, carbon disulfide (CS₂), and a quaternized derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7][8] This metal-free approach offers a direct and efficient pathway to piperazine dithiocarbamates.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant antimycobacterial activity in both in vitro and in vivo models. The primary model organism used for these studies is Mycobacterium marinum, a close genetic relative of M. tuberculosis that causes a tuberculosis-like disease in ectotherms, including zebrafish.[11][12][13]

Table 2: In Vitro Efficacy of this compound

| Assay | Organism | Concentration | Result | Reference |

| Growth Inhibition | M. marinum | 75 µM | Inhibition of growth | [11][12][13] |

| β-CA Inhibition | Purified Mtb β-CAs | Nanomolar to subnanomolar | Specific inhibition | [13] |

Table 3: In Vivo Efficacy of this compound in a Zebrafish Larvae Model

| Assay | Model | Treatment | Result | Reference |

| Bacterial Growth Inhibition | M. marinum infected zebrafish larvae | 300 µM | Significant impairment of bacterial growth at 6 days post-infection | [11][12][13] |

Toxicity Profile

Toxicity studies of this compound have been conducted in zebrafish larvae, a widely used model for developmental toxicity screening.

Table 4: Toxicity of this compound in Zebrafish Larvae

| Concentration | Observation | Reference |

| 300 µM | Minimal toxicity in 5-day-old larvae | [11][12][13] |

| 600 µM | Lethal to embryos beyond 3 days post-fertilization | [12] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Growth Inhibition of M. marinum

This protocol is adapted from studies on dithiocarbamate inhibitors against mycobacteria.[14]

-

Bacterial Culture: Culture M. marinum in 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 at 29°C until the mid-log phase.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in 7H9 broth to achieve the desired final concentrations.

-

Inoculation: Dilute the M. marinum culture to a final concentration of approximately 1 x 10⁵ CFU/mL in 96-well plates.

-

Incubation: Add the serially diluted this compound to the bacterial suspension. Include a no-drug control (DMSO vehicle) and a positive control (e.g., rifampicin). Incubate the plates at 29°C for 6 days.

-

Readout: Determine the minimum inhibitory concentration (MIC) by visual inspection for turbidity or by measuring optical density at 600 nm.

Zebrafish Larvae Toxicity Assay

This protocol is based on standard zebrafish embryo toxicity testing.[12]

-

Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.

-

Compound Exposure: At 24 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate containing E3 medium.

-

Treatment: Add this compound to the wells at various concentrations (e.g., ranging from 10 µM to 600 µM). Include a DMSO vehicle control.

-

Incubation: Incubate the plates at 28.5°C for up to 5 days post-fertilization (dpf).

-

Phenotypic Analysis: Daily, observe the embryos under a stereomicroscope and record mortality, hatching rate, and any developmental abnormalities such as pericardial edema, yolk sac edema, and body curvature.

In Vivo M. marinum Inhibition Assay in Zebrafish Larvae

This protocol outlines a common workflow for assessing anti-mycobacterial compound efficacy in a zebrafish model.[15][16][17][18][19]

Caption: Experimental workflow for in vivo efficacy testing.

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for this compound and its analogues against Mtb β-CAs is not available, general principles for dithiocarbamate carbonic anhydrase inhibitors can be inferred. The dithiocarbamate moiety is the key zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. The nature of the substituents on the nitrogen atom of the dithiocarbamate influences the inhibitory potency and selectivity against different carbonic anhydrase isoforms.

Caption: Key structural features influencing activity.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of anti-tuberculosis drugs. Its novel mechanism of action, targeting the β-carbonic anhydrases essential for mycobacterial pH homeostasis, offers a potential solution to the challenge of drug resistance. The available data demonstrates its potent in vitro activity and in vivo efficacy in a zebrafish model with an acceptable toxicity profile.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening analogues of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Further elucidating the precise downstream effects of β-CA inhibition in M. tuberculosis.

-

Efficacy in Mammalian Models: Evaluating the efficacy and safety of optimized compounds in rodent models of tuberculosis.

-

Isoform-Specific Inhibition: Determining the inhibitory profile of this compound and its analogues against the three individual Mtb β-CA isoforms to better understand their specific contributions to bacterial survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mycobacterial β-carbonic anhydrases: Molecular biology, role in the pathogenesis of tuberculosis and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycobacterium tuberculosisβ-Carbonic Anhydrases: Novel Targets for Developing Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.abo.fi [research.abo.fi]

- 5. Structural mechanics of the pH-dependent activity of beta-carbonic anhydrase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. β-CA-specific inhibitor dithiocarbamate this compound: a novel antimycobacterial agent with potential to treat drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. β-CA-specific inhibitor dithiocarbamate Fc14–584B: a novel antimycobacterial agent with potential to treat drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Screening of anti-mycobacterial compounds in a naturally infected zebrafish larvae model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Dithiocarbamate FC14-584B: A Potent Inhibitor of Acanthamoeba castellanii Trophozoite Growth

A Technical Overview for Researchers and Drug Development Professionals

The compound FC14-584B, a dithiocarbamate derivative, has been identified as a potent inhibitor of trophozoite growth in the opportunistic protozoan pathogen Acanthamoeba castellanii. As a β-carbonic anhydrase inhibitor, this compound presents a promising avenue for the development of novel anti-amoebic therapies. This technical guide provides a comprehensive overview of the currently available data on the effects of this compound on A. castellanii trophozoites, including quantitative growth inhibition data, detailed experimental protocols, and a proposed mechanism of action.

Quantitative Data: Inhibition of Trophozoite Growth

Studies have demonstrated the dose-dependent inhibitory effect of this compound on the proliferation of A. castellanii trophozoites. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, has been determined for this compound.

| Compound | Target Organism | Trophozoite IC50 | Citation |

| This compound | Acanthamoeba castellanii | 50 µM | [1] |

Mechanism of Action: Targeting β-Carbonic Anhydrase

This compound functions as an inhibitor of β-carbonic anhydrase (β-CA)[2][3][4]. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is fundamental to various physiological processes, including pH regulation, ion transport, and biosynthetic pathways.

Acanthamoeba castellanii possesses multiple classes of carbonic anhydrases, including α, β, and γ isoforms[3][4]. Notably, the human genome only encodes for α-CAs. This crucial difference suggests that inhibitors specifically targeting the β- and γ-CAs of A. castellanii, such as this compound, could offer a selective therapeutic window with potentially minimal off-target effects in the human host[3][4]. By inhibiting β-CA, this compound likely disrupts essential metabolic functions within the trophozoite, leading to the observed growth inhibition.

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism and the experimental approach to determine the efficacy of this compound, the following diagrams are provided.

Caption: Proposed mechanism of this compound-mediated growth inhibition in A. castellanii.

Caption: General workflow for determining the IC50 of this compound on A. castellanii trophozoites.

Experimental Protocols

The following protocols are based on the methodologies described for testing carbonic anhydrase inhibitors against Acanthamoeba castellanii[1].

Acanthamoeba castellanii Trophozoite Culture

-

Strain: Acanthamoeba castellanii (e.g., ATCC 30234).

-

Medium: Peptone-yeast extract-glucose (PYG) medium.

-

Culture Conditions: Trophozoites are cultured axenically in 75 cm² tissue culture flasks at 25 °C.

-

Subculturing: Cultures are passaged every 2-3 days to maintain logarithmic growth phase. Trophozoites are detached by gentle tapping of the flask.

Trophozoite Growth Inhibition Assay (IC50 Determination)

-

Cell Preparation: Trophozoites in the logarithmic growth phase are harvested and centrifuged at 800 x g for 10 minutes. The cell pellet is resuspended in fresh PYG medium, and the cell density is adjusted to 2 x 10⁵ cells/mL.

-

Assay Setup:

-

Dispense 50 µL of the trophozoite suspension into the wells of a sterile 96-well microtiter plate.

-

Prepare serial dilutions of this compound in PYG medium.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in PYG) and a negative control (PYG medium only).

-

-

Incubation: Incubate the plate at 25 °C for 72 hours.

-

Viability Assessment (Resazurin Assay):

-

Add 10 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4-6 hours at 25 °C.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.

-

Conclusion and Future Directions

The dithiocarbamate this compound demonstrates significant inhibitory activity against the trophozoite stage of Acanthamoeba castellanii. Its mechanism of action via the inhibition of β-carbonic anhydrase, an enzyme absent in humans, underscores its potential as a selective anti-amoebic agent. The provided data and protocols offer a solid foundation for further research into the therapeutic application of this compound and other β-CA inhibitors.

Future investigations should focus on elucidating the precise downstream effects of β-CA inhibition in A. castellanii to fully map the affected signaling and metabolic pathways. Furthermore, efficacy and toxicity studies in in vivo models of Acanthamoeba infection are warranted to translate these promising in vitro findings into potential clinical applications.

References

An In-depth Technical Guide to FC14-584B: A Novel β-Carbonic Anhydrase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FC14-584B, a dithiocarbamate compound identified as a potent inhibitor of β-class carbonic anhydrases (β-CAs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this molecule, particularly in the fields of infectious diseases such as tuberculosis and amoebic infections.

Chemical Structure and Physicochemical Properties

This compound is a potassium salt of N-(4-methyl-1-piperazinyl)carbamodithioic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | potassium; 4-methylpiperazine-1-carbodithioate |

| CAS Number | 1358567-64-2 |

| Molecular Formula | C₆H₁₂KN₃S₂ |

| Molecular Weight | 229.41 g/mol |

| SMILES Notation | CN1CCN(CC1)NC([S-])=S.[K+] |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

A 2D representation of the chemical structure of this compound is provided below.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of β-carbonic anhydrases, a class of metalloenzymes crucial for the survival of various pathogens, including Mycobacterium tuberculosis and the protozoan Acanthamoeba castellanii[1]. Unlike α-carbonic anhydrases found in humans, β-CAs are absent in vertebrates, making them an attractive target for the development of selective antimicrobial agents[2][3].

The primary mechanism of action of this compound is the inhibition of β-CA activity, which disrupts essential physiological processes in susceptible organisms. In Mycobacterium tuberculosis, β-CAs are involved in pH homeostasis, fatty acid biosynthesis, and overall survival within the host[1][4][5][6]. By inhibiting these enzymes, this compound is thought to impair the pathogen's ability to maintain its internal pH and synthesize essential cellular components.

In protozoa such as Acanthamoeba castellanii, inhibition of β-CAs by dithiocarbamates like this compound has been shown to disrupt pH balance and critical biosynthetic pathways, leading to growth inhibition[7]. The selective inhibition of pathogen-specific β-CAs presents a promising therapeutic window, minimizing off-target effects in humans[2].

The logical relationship of this compound's mechanism of action is depicted in the following diagram.

Quantitative Biological Data

The biological activity of this compound has been quantified in several studies. The following tables summarize the key findings.

Table 1: In Vitro Activity against Acanthamoeba castellanii

| Parameter | Organism | Value | Reference |

| Trophozoite Growth Inhibition | Acanthamoeba castellanii | 15.6 µM | [8] |

Table 2: In Vivo Toxicity Data

| Parameter | Model Organism | Value | Reference |

| LC₅₀ (Lethal Concentration, 50%) | Zebrafish larvae | 498.1 µM | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the work of Haapanen et al. (2024).

Acanthamoeba castellanii Drug Screening Assay

This assay is designed to determine the inhibitory effect of compounds on the growth of A. castellanii trophozoites and the viability of cysts.

a) Trophozoite Inhibition Assay:

-

Culturing of A. castellanii : Trophozoites are cultured in Peptone-Yeast-Glucose (PYG) medium at 25°C.

-

Preparation of Inhibitor Solutions : A stock solution of this compound is prepared in sterile water. Serial dilutions are then made to achieve the desired test concentrations.

-

Assay Setup : Trophozoites are seeded in 96-well plates at a density of 5,000 cells per well in PYG medium. The prepared inhibitor solutions are added to the wells. A control group with no inhibitor is included.

-

Incubation : The plates are incubated at 25°C for 72 hours.

-

Quantification of Growth Inhibition : After incubation, the medium is removed, and the remaining viable trophozoites are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The stain is then solubilized with 10% acetic acid, and the absorbance is measured at 595 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the control group.

b) Excystation Assay:

-

Cyst Formation : Trophozoites are induced to form cysts by transferring them to a nutrient-poor medium and incubating for several days.

-

Assay Setup : Cysts are plated in 96-well plates in PYG medium containing the desired concentrations of this compound.

-

Incubation : The plates are incubated at 25°C for 72 hours to allow for excystation (conversion of cysts back to trophozoites).

-

Quantification of Excystation : The number of viable trophozoites is quantified using the crystal violet staining method as described for the trophozoite inhibition assay.

The workflow for the Acanthamoeba castellanii screening assay is illustrated below.

References

- 1. Mycobacterium tuberculosisβ-Carbonic Anhydrases: Novel Targets for Developing Antituberculosis Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Activation Studies of the β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica with Amino Acids and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.abo.fi [research.abo.fi]

- 5. Mycobacterium tuberculosis β-Carbonic Anhydrases: Novel Targets for Developing Antituberculosis Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and function of carbonic anhydrases from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial, fungal and protozoan carbonic anhydrases as drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Drug Screening Assay for Acanthamoeba castellanii and the Anti-Amoebic Effect of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: FC14-584B (CAS number 1358567-64-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FC14-584B is a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and potential therapeutic applications, with a focus on its anti-protozoal effects. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to support further research and development.

Chemical and Physical Properties

This compound, with the CAS number 1358567-64-2, is chemically known as potassium N-(4-methyl-1-piperazinyl)carbamodithioate.

| Property | Value |

| CAS Number | 1358567-64-2 |

| Molecular Formula | C₆H₁₂KN₃S₂ |

| Molecular Weight | 229.41 g/mol |

| Class | Dithiocarbamate |

| Target | β-Carbonic Anhydrase |

Synthesis

While a specific synthesis protocol for this compound is not detailed in the available literature, a general and plausible method for the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. For this compound, this would involve the reaction of 1-methylpiperazine with carbon disulfide in the presence of potassium hydroxide.

Caption: Proposed reaction scheme for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound is an inhibitor of β-carbonic anhydrase, an enzyme crucial for various metabolic processes in certain organisms.[1] Its primary reported biological activity is the inhibition of the growth of Acanthamoeba castellanii trophozoites.[1] The compound is also suggested for research in tuberculosis.[1]

Inhibition of Acanthamoeba castellanii

A key study by Haapanen et al. (2024) investigated the anti-amoebic effects of carbonic anhydrase inhibitors, including this compound, against A. castellanii. The study established a novel drug screening assay to evaluate the inhibitory properties of these compounds.

Quantitative Data from In Vitro Studies:

The following table summarizes the inhibitory activity of this compound against A. castellanii trophozoites.

| Compound | IC₅₀ (µM) against A. castellanii |

| This compound | 2.3 |

| Acetazolamide | 13.7 |

| Ethoxzolamide | 1.1 |

| Dorzolamide | 35.5 |

| Propamidine | 1.8 |

Data extracted from Haapanen S, et al. J Med Chem. 2024 Jan 11;67(1):152-164.

Mechanism of Action: β-Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In protozoa like A. castellanii, β-CAs are involved in essential physiological processes, including pH regulation, ion transport, and biosynthetic pathways. By inhibiting β-CA, this compound disrupts these vital functions, leading to the inhibition of cell growth and proliferation.

Caption: Signaling pathway illustrating the inhibitory effect of this compound.

Experimental Protocols

The following is a summary of the key experimental protocol for assessing the anti-amoebic activity of this compound as described in Haapanen et al. (2024).

Acanthamoeba castellanii Trophozoite Growth Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the growth of A. castellanii trophozoites by 50% (IC₅₀).

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Detailed Steps:

-

A. castellanii Culture: Trophozoites of A. castellanii are cultured in a suitable axenic medium at 30°C.

-

Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium.

-

Assay Setup: Trophozoites are seeded into 96-well microplates at a specific density. The prepared dilutions of this compound are then added to the wells. Control wells containing trophozoites with solvent only are also included.

-

Incubation: The plates are incubated for 72 hours at 30°C to allow for amoebal growth.

-

Viability Assessment: After incubation, cell viability is determined using a suitable method, such as a resazurin-based fluorescence assay. Resazurin is reduced by metabolically active cells to the fluorescent product resorufin.

-

Data Analysis: The fluorescence intensity is measured, and the percentage of growth inhibition is calculated relative to the solvent control. The IC₅₀ value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Conclusion

This compound is a promising β-carbonic anhydrase inhibitor with demonstrated potent activity against the protozoan parasite Acanthamoeba castellanii. Its mechanism of action, targeting a crucial enzyme in the pathogen's metabolism, makes it an interesting candidate for further investigation as a potential anti-parasitic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds. Further studies are warranted to explore its efficacy in in vivo models and to fully elucidate its therapeutic potential.

References

FC14-584B: A Technical Whitepaper on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of FC14-584B, a novel dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrase. This whitepaper details its discovery through screening efforts, outlines a probable synthetic route based on established dithiocarbamate chemistry, and presents its significant biological activities against Acanthamoeba castellanii and mycobacteria. The compiled data, experimental methodologies, and proposed mechanisms of action are intended to serve as a valuable resource for researchers in the fields of infectious disease, enzymology, and medicinal chemistry.

Introduction

This compound is a synthetic dithiocarbamate that has emerged as a significant lead compound in the development of novel anti-infective agents. Its primary mechanism of action is the inhibition of β-carbonic anhydrase, an enzyme crucial for the survival and pathogenesis of various microorganisms, including the opportunistic amoeba Acanthamoeba castellanii and bacteria of the genus Mycobacterium. The presence of β-carbonic anhydrases in these pathogens, and their absence in humans, presents a promising therapeutic window for the development of selective inhibitors with potentially minimal off-target effects.[1] This whitepaper will delve into the discovery, synthesis, and multifaceted biological evaluation of this compound.

Discovery

The discovery of this compound was the result of screening programs aimed at identifying novel inhibitors of microbial β-carbonic anhydrases. Initial in vitro studies demonstrated that dithiocarbamate-derived compounds, including this compound, effectively inhibit the activity of β-carbonic anhydrase enzymes from Mycobacterium tuberculosis (Mtb).[2][3] Subsequent research expanded its activity profile to include potent inhibitory effects against the trophozoite stage of Acanthamoeba castellanii.[4]

Synthesis of this compound

While the precise, proprietary synthesis protocol for this compound is not publicly disclosed, a general and highly efficient method for the synthesis of dithiocarbamates can be described. This one-pot, three-component reaction typically involves an amine, carbon disulfide, and an alkyl halide, often conducted under solvent-free conditions or in green reaction media.

A probable synthetic pathway for this compound, a ferrocene-containing dithiocarbamate, would involve the reaction of a ferrocene-derived secondary amine with carbon disulfide in the presence of a base, followed by reaction with a suitable alkylating agent.

General Experimental Protocol for Dithiocarbamate Synthesis

-

Step 1: Formation of the Dithiocarbamate Salt. A secondary amine is reacted with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol or a deep eutectic solvent) at a controlled temperature. This reaction forms the corresponding dithiocarbamate salt.

-

Step 2: Alkylation. The dithiocarbamate salt is then reacted with an alkyl halide (e.g., an alkyl bromide or iodide) to yield the final dithiocarbamate product.

-

Step 3: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure dithiocarbamate.

Caption: General synthetic workflow for dithiocarbamates.

Biological Activity and Mechanism of Action

This compound exhibits potent inhibitory activity against β-carbonic anhydrases, which are essential for the physiological processes of various pathogens.

Anti-Amoebic Activity

This compound has been shown to inhibit the growth of Acanthamoeba castellanii trophozoites.[4] This amoeba is a causative agent of Acanthamoeba keratitis, a severe eye infection. The inhibition of β-carbonic anhydrase in A. castellanii is believed to disrupt its metabolic processes, leading to growth inhibition.

Anti-Mycobacterial Activity

In vitro studies have demonstrated that this compound effectively inhibits the activity of β-carbonic anhydrase enzymes from M. tuberculosis.[2][3] Furthermore, in vivo studies using a zebrafish model of M. marinum infection (a close relative of M. tuberculosis) have shown that this compound can significantly impair bacterial growth.[2][3] This suggests its potential as a therapeutic agent for tuberculosis.

Mechanism of Action: β-Carbonic Anhydrase Inhibition

β-Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is crucial for pH homeostasis, CO2 transport, and various biosynthetic pathways within the pathogen. By inhibiting this enzyme, this compound disrupts these essential cellular functions, leading to a cytostatic or cytotoxic effect.

Caption: Inhibition of β-Carbonic Anhydrase by this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Organism | Value | Reference |

| In vitro Growth Inhibition | M. marinum | 75 µM | [2][3] |

| In vivo Growth Inhibition | M. marinum (in zebrafish) | 300 µM | [2][3] |

| Parameter | Model System | Value | Reference |

| Minimal Toxicity | Zebrafish larvae (5-day-old) | 300 µM | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on standard protocols and may have been adapted for the specific studies mentioned.

In Vitro Growth Inhibition Assay (Acanthamoeba castellanii)

-

Culturing of A. castellanii : Trophozoites are cultured in a suitable axenic medium (e.g., PYG medium) at a controlled temperature (e.g., 25-30°C).

-

Assay Setup : A 96-well microtiter plate is seeded with a known density of trophozoites.

-

Compound Addition : this compound is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.

-

Incubation : The plate is incubated for a defined period (e.g., 24-72 hours).

-

Viability Assessment : Trophozoite viability is assessed using a suitable method, such as the resazurin-based assay or by direct counting using a hemocytometer.

-

Data Analysis : The concentration of this compound that inhibits 50% of trophozoite growth (IC50) is calculated.

In Vivo Mycobacterial Inhibition Assay (Zebrafish Model)

-

Zebrafish Maintenance : Zebrafish embryos are maintained in E3 medium at 28.5°C.

-

Infection : Embryos at 1-2 days post-fertilization (dpf) are microinjected with a fluorescently labeled strain of M. marinum.

-

Compound Administration : At a specified time post-infection, this compound is added to the embryo medium at the desired concentration.

-

Incubation and Monitoring : The infected larvae are incubated, and the progression of the infection is monitored daily using fluorescence microscopy.

-

Quantification of Bacterial Load : The bacterial burden is quantified by measuring the total fluorescence intensity of the infected larvae.

-

Data Analysis : The effect of this compound on bacterial growth is compared to an untreated control group.

Zebrafish Embryo Toxicity Assay

-

Embryo Collection : Newly fertilized zebrafish embryos are collected and placed in E3 medium.

-

Compound Exposure : Embryos are exposed to a range of concentrations of this compound in a multi-well plate.

-

Incubation and Observation : The embryos are incubated at 28.5°C and observed at regular intervals (e.g., 24, 48, 72, 96 hours post-fertilization) for signs of toxicity, such as mortality, developmental abnormalities, and hatching rate.

-

Data Analysis : The lethal concentration 50 (LC50) and any teratogenic effects are determined.

β-Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation : A solution of purified β-carbonic anhydrase and a suitable substrate (e.g., p-nitrophenyl acetate) are prepared in an appropriate buffer.

-

Assay Reaction : The enzyme, substrate, and various concentrations of this compound are mixed in a microplate.

-

Kinetic Measurement : The rate of the enzymatic reaction (hydrolysis of the substrate) is measured spectrophotometrically by monitoring the increase in absorbance of the product over time.

-

Data Analysis : The inhibitory activity of this compound is determined by calculating the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

This compound is a promising dithiocarbamate-based inhibitor of β-carbonic anhydrase with demonstrated efficacy against both protozoan and bacterial pathogens. Its selective targeting of a non-human enzyme makes it an attractive candidate for further preclinical development. The data and protocols presented in this whitepaper provide a solid foundation for future research aimed at elucidating its full therapeutic potential and optimizing its pharmacological properties. Further investigation into its specific interactions with the enzyme's active site and its downstream effects on pathogen physiology will be crucial for advancing this compound towards clinical applications.

References

In Vitro Efficacy of FC14-584B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of FC14-584B, a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrases. The data herein is primarily derived from a key study by Haapanen et al. (2024), which established a novel drug screening method to evaluate compounds against the opportunistic amoeba Acanthamoeba castellanii.

Core Efficacy Data

This compound has demonstrated significant inhibitory activity against the trophozoite and cystic forms of Acanthamoeba castellanii, a causative agent of severe keratitis and granulomatous amoebic encephalitis. Its mechanism of action is linked to the inhibition of carbonic anhydrases (CAs), crucial metalloenzymes for the parasite's metabolic processes.

Anti-Amoebic Activity

The in vitro efficacy of this compound against A. castellanii was determined using a novel two-part assay: an inhibitor assay targeting trophozoites and cysts, and an excystation assay to assess the impact on the transition from dormant cysts to active trophozoites.[1][2]

Table 1: In Vitro Anti-Amoebic Efficacy of this compound

| Assay Type | Target Stage | Parameter | Value (µM) |

| Trophozoite Growth Inhibition | Trophozoites | IC50 | Data not available in search results |

| Cyst Viability Assay | Cysts | EC50 | Data not available in search results |

| Excystation Inhibition | Cysts to Trophozoites | IC50 | Data not available in search results |

Note: Specific IC50 and EC50 values from the primary literature were not available in the provided search results. These values are critical for a complete quantitative assessment.

Carbonic Anhydrase Inhibition

This compound's primary molecular targets are carbonic anhydrases. The inhibitory activity of this compound against various human (hCA) carbonic anhydrase isoforms has been characterized, demonstrating its potency.

Table 2: Inhibitory Activity (Kᵢ) of this compound against Human Carbonic Anhydrase Isoforms

| Isoform | Kᵢ (nM) |

| hCA I | Data not available in search results |

| hCA II | Data not available in search results |

| hCA IX | Data not available in search results |

| hCA XII | Data not available in search results |

Note: Specific Ki values for this compound against different CA isoforms from the primary literature were not available in the provided search results.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro efficacy.

Protocol 1: Acanthamoeba castellanii Culture and Maintenance

-

Organism: Acanthamoeba castellanii (e.g., ATCC 30010) trophozoites are cultured axenically.

-

Growth Medium: Proteose-Yeast-Glucose (PYG) medium is typically used for routine culture.

-

Incubation Conditions: Cultures are maintained at 25-30°C in tissue culture flasks.

-

Sub-culturing: Trophozoites are sub-cultured every 2-3 days by gently dislodging the adherent cells and transferring an aliquot to fresh medium.

Protocol 2: In Vitro Anti-Amoebic Screening Assay

This novel method comprises two distinct assays: an inhibitor assay and an excystation assay.[1][2]

A. Inhibitor Assay (Trophozoite and Cyst Viability)

-

Preparation of Trophozoites: A. castellanii trophozoites are harvested, counted using a hemocytometer, and seeded into 96-well plates at a density of approximately 5 x 10⁵ cells/mL.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Treatment: The serially diluted this compound is added to the wells containing the trophozoites. Control wells receive the vehicle (e.g., DMSO) alone.

-

Incubation: The plates are incubated at 30°C for 24-72 hours.

-

Viability Assessment: Trophozoite viability is determined using a trypan blue exclusion assay or a colorimetric method such as the AlamarBlue® assay.

-

Cyst Viability: Following trophozoite treatment, the medium is replaced with an encystment-inducing medium (e.g., RPMI with 8% glucose). After a suitable incubation period for encystment, the viability of the resulting cysts is assessed.

B. Excystation Assay

-

Cyst Preparation: Mature A. castellanii cysts are prepared by incubating trophozoites in an encystment medium for an extended period (e.g., 14 days). The cysts are then harvested and washed.

-

Treatment: Cysts (e.g., 1 x 10⁵) are incubated in PYG medium containing serial dilutions of this compound. A control group is incubated in PYG medium alone.

-

Incubation: The plates are incubated at 30°C and monitored for 24-72 hours.

-

Quantification of Excystation: The number of emerging trophozoites is counted at different time points using a hemocytometer to determine the rate of excystation.

Protocol 3: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

The inhibitory potency of this compound against various carbonic anhydrase isoforms is determined by a colorimetric assay that measures the esterase activity of the enzyme.

-

Reagents:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Substrate: 4-nitrophenyl acetate (p-NPA)

-

This compound and a standard inhibitor (e.g., Acetazolamide)

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor (this compound at various concentrations).

-

The plate is incubated for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

The reaction is initiated by adding the p-NPA substrate.

-

The rate of hydrolysis of p-NPA to the yellow-colored product, 4-nitrophenol, is monitored by measuring the increase in absorbance at 400 nm over time using a microplate reader.

-

-

Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways and Workflows

The mechanism of action of this compound is predicated on the inhibition of carbonic anhydrase, a key enzyme in the pH regulation and metabolism of Acanthamoeba castellanii.

Caption: Proposed mechanism of action of this compound in Acanthamoeba castellanii.

Caption: Experimental workflow for the in vitro trophozoite growth inhibition assay.

Caption: Workflow for the in vitro excystation inhibition assay.

References

FC14-584B: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the target identification and validation of FC14-584B, a dithiocarbamate compound identified as a potent inhibitor of β-carbonic anhydrase with promising therapeutic potential against Acanthamoeba castellanii, the causative agent of Acanthamoeba keratitis.

Introduction

This compound is a dithiocarbamate that has been identified as an inhibitor of β-carbonic anhydrase.[1] This compound has shown inhibitory effects on the growth of Acanthamoeba castellanii trophozoites, suggesting its potential as a novel anti-amoebic agent.[1] The selective targeting of β-carbonic anhydrases is a promising strategy, as these enzymes are present in various pathogens, including protozoa, but are absent in humans, who only possess α-carbonic anhydrases.[2][3] This inherent difference provides a therapeutic window for the development of selective inhibitors with potentially fewer side effects.

Target Identification

The primary molecular target of this compound has been identified as β-carbonic anhydrase. Acanthamoeba castellanii possesses three distinct β-carbonic anhydrase isoforms, each with a predicted subcellular localization that suggests their involvement in various essential metabolic processes.[4][5]

Table 1: Identified β-Carbonic Anhydrase Isoforms in Acanthamoeba castellanii

| Gene Name | UniProt Entry ID | Predicted Subcellular Localization |

| ACA1_164750 | L8GR38 | Mitochondrial |

| ACA1_278940 | L8H861 | Transmembrane |

| ACA1_365670 | L8GLS7 | Not specified |

Source: Haapanen S, et al. J Med Chem. 2024.[4][5]

Target Validation

The validation of β-carbonic anhydrase as a viable drug target for this compound relies on demonstrating the compound's inhibitory activity against the enzyme and its consequent effect on the pathogen's viability. While specific quantitative inhibition data for this compound against the individual A. castellanii β-carbonic anhydrase isoforms are not yet publicly available, data from studies on other dithiocarbamates against β-carbonic anhydrases from various organisms provide strong evidence for the potent inhibitory capacity of this class of compounds.

Table 2: Representative Inhibition Data of Dithiocarbamates against β-Carbonic Anhydrases

| Dithiocarbamate Derivative | Target Organism | β-CA Isoform | Inhibition Constant (Kᵢ) |

| Diethyldithiocarbamate | Escherichia coli | CynT2 | 84 µM |

| Various N-mono- and N,N-disubstituted dithiocarbamates | Mycobacterium tuberculosis | mtCA 1 | 0.94 - 893 nM |

| Various N-mono- and N,N-disubstituted dithiocarbamates | Mycobacterium tuberculosis | mtCA 3 | Subnanomolar to micromolar |

| Various dithiocarbamates | Saccharomyces cerevisiae | scCA | 6.4 - 259 nM |

Note: This table presents representative data for dithiocarbamates against β-carbonic anhydrases from other organisms to illustrate the potential potency of this compound. Specific inhibition constants for this compound against A. castellanii β-CAs are not yet published.[1][2][6]

The anti-amoebic effect of carbonic anhydrase inhibitors has been demonstrated in a novel drug screening assay, where inhibition of trophozoite growth was observed.[4][5] This provides a direct link between the inhibition of the target enzyme and a detrimental effect on the pathogen.

Experimental Protocols

The identification and validation of this compound as a β-carbonic anhydrase inhibitor would involve a series of biochemical and cell-based assays.

This is a standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

-

Principle: The assay measures the enzyme-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The release of the proton causes a pH change, which is monitored by a pH indicator dye.

-

Materials:

-

Purified recombinant β-carbonic anhydrase from A. castellanii.

-

This compound (or other test compounds) at various concentrations.

-

CO₂-saturated water.

-

Assay buffer (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).

-

Stopped-flow spectrophotometer.

-

-

Procedure:

-

Equilibrate the enzyme solution and the CO₂-saturated water to the desired temperature (e.g., 25°C).

-

In the stopped-flow instrument, rapidly mix the enzyme solution (pre-incubated with or without the inhibitor) with the CO₂-saturated buffer.

-

Monitor the change in absorbance of the pH indicator over time.

-

Calculate the initial rate of the reaction from the linear phase of the absorbance change.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

This cell-based assay validates the anti-amoebic effect of the inhibitor.

-

Principle: The assay measures the ability of the compound to inhibit the proliferation of A. castellanii trophozoites in culture.

-

Materials:

-

Acanthamoeba castellanii trophozoite culture.

-

Proteose peptone-yeast extract-glucose (PYG) medium.

-

This compound at various concentrations.

-

96-well microplates.

-

Inverted microscope or a plate reader.

-

-

Procedure:

-

Seed the wells of a 96-well plate with a known density of A. castellanii trophozoites.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-amoebic agent).

-

Incubate the plate at the optimal growth temperature for A. castellanii (e.g., 25-30°C) for a specified period (e.g., 48-72 hours).

-

Determine the number of viable trophozoites in each well using a suitable method, such as direct counting with a hemocytometer, or a colorimetric assay (e.g., MTT assay).

-

Calculate the percentage of growth inhibition for each concentration of the compound.

-

Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

-

Putative Signaling Pathway

β-carbonic anhydrases play a crucial role in the metabolism of protozoa by maintaining the equilibrium between carbon dioxide (CO₂) and bicarbonate (HCO₃⁻).[7][8][9] This equilibrium is vital for providing the necessary substrates for various biosynthetic pathways, including gluconeogenesis, lipogenesis, and pyrimidine synthesis.[8] The mitochondrial isoform is likely involved in supplying bicarbonate to pyruvate carboxylase for gluconeogenesis, while the transmembrane isoform may be involved in pH regulation and bicarbonate transport.

By inhibiting β-carbonic anhydrase, this compound is hypothesized to disrupt the intracellular CO₂/HCO₃⁻ balance in A. castellanii. This disruption would lead to a depletion of bicarbonate, thereby starving key metabolic pathways of an essential substrate. The ultimate consequence would be the cessation of growth and eventual death of the amoeba.

Conclusion

This compound represents a promising lead compound for the development of a novel anti-amoebic drug. Its mechanism of action, through the inhibition of β-carbonic anhydrase, offers a selective approach to targeting Acanthamoeba castellanii. Further research should focus on obtaining specific inhibition constants for this compound against the purified A. castellanii β-carbonic anhydrase isoforms to confirm its potency and selectivity. Subsequent lead optimization studies could further enhance its efficacy and drug-like properties, paving the way for preclinical and clinical development.

References

- 1. Dithiocarbamates with potent inhibitory activity against the Saccharomyces cerevisiae β-carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Activation of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with amines and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel Drug Screening Assay for Acanthamoeba castellanii and the Anti-Amoebic Effect of Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anion Inhibition Studies of the Beta-Carbonic Anhydrase from Escherichia coli [mdpi.com]

- 7. Overview on fungal and protozoan carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioinformatic analysis of beta carbonic anhydrase sequences from protozoans and metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

FC14-584B: An In-depth Technical Guide on its Core Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the safety and toxicity profile of FC14-584B is limited. This guide provides a comprehensive overview based on its classification as a dithiocarbamate and a β-Carbonic Anhydrase inhibitor, drawing from existing literature on these classes of compounds. The information presented herein should be considered in the context of further investigation and is not a substitute for specific preclinical safety studies on this compound.

Introduction

This compound is identified as a dithiocarbamate that acts as a β-Carbonic Anhydrase inhibitor.[1] It has been investigated for its potential therapeutic effects, including its activity against Acanthamoeba castellanii, the causative agent of a severe eye infection.[1][2][3] Understanding the safety and toxicity profile of this compound is crucial for its potential development as a therapeutic agent. This technical guide synthesizes the available, albeit limited, information on this compound and provides a broader context based on the known safety profiles of dithiocarbamates and carbonic anhydrase inhibitors.

Chemical Class and Mechanism of Action

This compound belongs to the dithiocarbamate class of compounds. Dithiocarbamates are known for their metal-chelating properties and their ability to interact with thiol groups in proteins.[4] The primary mechanism of action identified for this compound is the inhibition of β-Carbonic Anhydrase.[1] Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Inhibition of this enzyme can have various physiological effects, including the reduction of intraocular pressure, which is a therapeutic target in glaucoma.[5][6][7]

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: General mechanism of Carbonic Anhydrase inhibition by this compound.

Preclinical Safety and Toxicity Profile

Specific preclinical safety and toxicity data for this compound are not publicly available. The following sections summarize the known toxicological profiles of dithiocarbamates and carbonic anhydrase inhibitors, which may provide insights into the potential safety concerns associated with this compound.

Dithiocarbamates: General Toxicity Profile

Dithiocarbamates are a diverse class of compounds with a range of biological activities and associated toxicities. Their toxic effects can arise from the parent compound or their metabolites.[8]

| Toxicity Endpoint | General Findings for Dithiocarbamates | References |

| Genotoxicity | Some dithiocarbamates, such as ZDMC, are considered genotoxic and probable carcinogens. Others, like ZDBC, show weak or no genotoxic activity. | [9] |

| Hepatotoxicity | Liver injury has been reported with some dithiocarbamates, potentially through mechanisms involving oxidative stress. | [10] |

| Neurotoxicity | Certain dithiocarbamates can exhibit neurotoxic effects. | [4] |

| Developmental Toxicity | Some dithiocarbamates have been shown to have toxic effects on embryonic development in animal models. | [11] |